2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
CAS No.: 120889-05-6
Cat. No.: VC20755934
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine - 120889-05-6](/images/no_structure.jpg)
CAS No. | 120889-05-6 |
---|---|
Molecular Formula | C13H10ClN3 |
Molecular Weight | 243.69 g/mol |
IUPAC Name | 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine |
Standard InChI | InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3 |
Standard InChI Key | FBFVKWMIRFROSV-UHFFFAOYSA-N |
SMILES | CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl |
Canonical SMILES | CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl |
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic compound with the molecular formula C13H10ClN3 and a molecular weight of 243.69 g/mol . This compound is structurally related to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly known as PhIP, which is a well-studied carcinogen found in thermally processed foods. The chlorine substituent in 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine may alter its biological activity and reactivity compared to its parent compound.
Biological Activity and Research Findings
2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine exhibits significant biological activity, primarily linked to its mutagenic and carcinogenic potential. Like its parent compound PhIP, it requires metabolic activation to exert its effects, which can lead to DNA strand breaks and mutations, contributing to cancer development. Research suggests that compounds like 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine can serve as models in studies investigating heterocyclic amines' behavior under various cooking conditions and their impact on human health.
Synthesis and Applications
The synthesis of 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine can be approached through various methods, often involving complex reactions with amino acids, creatinine, and sugars during high-temperature cooking processes. This compound is primarily used in research settings focused on oncology, serving as a model compound to study the carcinogenic effects of heterocyclic amines.
Comparison with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | Similar structure | Known carcinogen, parent compound |
2-Amino-1,6-dimethylimidazo[4,5-b]pyridine | Dimethyl substitutions | Different mutagenic profile |
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine | Trimethyl groups | Higher potency in some assays |
2-Amino-3-methylimidazo[4,5-f]quinoline | Different ring structure | Also carcinogenic |
The chlorine substitution in 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine may enhance its ability to form DNA adducts or affect metabolic pathways differently than its non-chlorinated counterparts.
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